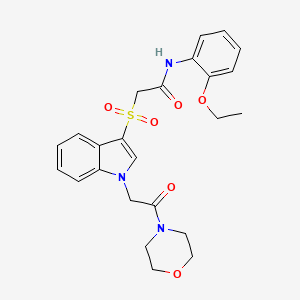

N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Descripción

This compound is an acetamide derivative featuring:

- Sulfonyl-linked indole core: The indole moiety is substituted at the 3-position with a sulfonyl group, enhancing hydrogen-bonding capacity.

- Morpholino-2-oxoethyl side chain: The morpholine ring contributes to solubility and may modulate target binding via its polar oxygen and nitrogen atoms.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S/c1-2-33-21-10-6-4-8-19(21)25-23(28)17-34(30,31)22-15-27(20-9-5-3-7-18(20)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLNVNNMMUXAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by sulfonylation and subsequent acetamide formation. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions vary but often involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

The synthesis of N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves several steps:

- Formation of the Indole Core : The synthesis begins with the creation of the indole structure.

- Introduction of Morpholino and Ethoxy Groups : Subsequent reactions introduce the morpholino and ethoxy groups to form the final compound.

- Optimization : Conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

Biological Activities

Research indicates that compounds with indole structures often exhibit significant biological activities. The specific applications of N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide include:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Properties

The compound's unique structure may also confer antiviral activity. Indole derivatives have shown promise against several viral infections, warranting further investigation into their mechanisms of action.

Anti-inflammatory Effects

Given the known anti-inflammatory properties of indoles, this compound may also be beneficial in treating inflammatory diseases. Research into its effects on inflammatory pathways could yield valuable insights into its therapeutic potential.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.

Comparación Con Compuestos Similares

Structural Analogues of Indole-Based Acetamides

Table 1: Key Structural and Physical Properties

Key Observations :

- Sulfonyl vs.

- Morpholino Modifications: The target’s morpholino-2-oxoethyl side chain differs from ’s 4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl group, which may alter solubility and steric interactions .

- Substituent Effects : Bromophenylsulfonyl (9e, ) and chlorobenzoyl groups () demonstrate that halogenated aromatic substituents enhance binding to enzymes like CYP51 or Bcl-2/Mcl-1 .

Spectroscopic and Physicochemical Data

Table 2: NMR and HRMS Data for Selected Analogs

- The target compound’s anticipated ¹H NMR would show peaks for the ethoxyphenyl group (~6.8–7.5 ppm), morpholino protons (~3.5–4.0 ppm), and indole NH (~10 ppm).

Actividad Biológica

N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Its unique structure, which includes an indole moiety, a morpholino group, and a sulfonyl linkage, suggests a broad spectrum of potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is CHNO, with a molecular weight of 435.48 g/mol. The compound features several critical functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Melting Point | Not extensively documented |

| Solubility | Soluble in polar solvents (e.g., DMSO) |

| LogP | Indicates moderate lipophilicity |

| Stability | Stable under standard laboratory conditions |

Anticancer Properties

Indole derivatives are known for their anticancer properties. N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has shown promising results in preliminary studies targeting various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colon carcinoma) at concentrations as low as 10 µg/mL .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research indicates that related indole derivatives exhibit significant antibacterial and antifungal properties. The presence of the morpholino group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against resistant strains .

The mechanism of action for N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is primarily linked to its ability to inhibit key enzymatic pathways involved in cell proliferation and survival. Indole derivatives often interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells . Additionally, the sulfonamide component may play a role in modulating inflammatory responses by inhibiting cyclooxygenase enzymes .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various indole derivatives, including N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. The results showed that this compound significantly reduced cell viability in both TK-10 and HT-29 cell lines when treated at concentrations ranging from 5 to 50 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of indole-based compounds. It was found that N-(2-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined at 15 µg/mL. This suggests that the compound could be further explored for use in treating bacterial infections .

Q & A

Q. Tables

| Key Synthetic Parameters | Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonation of indole | Na₂CO₃, CH₂Cl₂, 0°C | 58% | |

| Acetamide coupling | Acetyl chloride, RT, 12h | 72% | |

| Recrystallization | Ethyl acetate | 85% purity |

| NMR Assignments | Proton (δ, ppm) | Carbon (δ, ppm) |

|---|---|---|

| Indole H-3 | 7.69 (br s) | 135.2 (C) |

| Morpholine CH₂ | 3.31 (m) | 53.1 (CH₂) |

| Acetamide CO | – | 169.8 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.